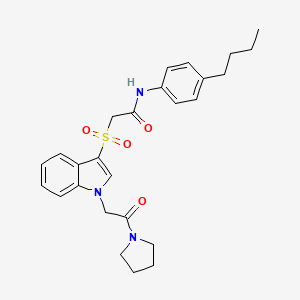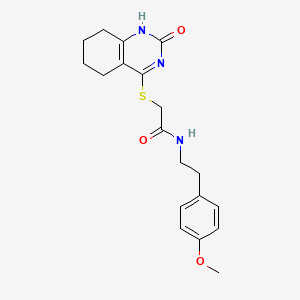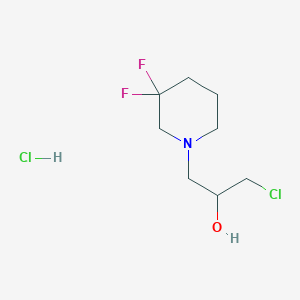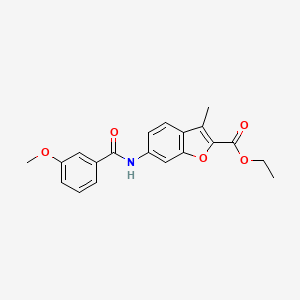![molecular formula C16H18N6O3 B2409437 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2034372-98-8](/img/structure/B2409437.png)
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The preparation of this compound involves a multi-step synthetic process, typically starting from commercially available starting materials. Each step in the synthesis needs to be carefully controlled to ensure the correct formation of the desired product. The specifics of these steps, including the types of reagents used, the reaction conditions such as temperature and pH, and purification methods, are crucial to obtain a high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the synthesis of "N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide" would be scaled up. This requires optimization of the synthetic routes to make the process cost-effective and environmentally friendly. Industrial methods often involve automated and continuous flow systems to enhance the efficiency of the production process.
化学反应分析
Types of Reactions It Undergoes
This compound can undergo a variety of chemical reactions, including but not limited to:
Oxidation: : Transformations that involve the increase in oxidation state of the compound.
Reduction: : Reactions leading to the decrease in oxidation state.
Substitution: : Reactions where an atom or group of atoms is replaced by another atom or group.
Common Reagents and Conditions Used
The specific reagents and conditions depend on the desired transformation. For example, oxidation might be carried out using agents like potassium permanganate or chromium trioxide under controlled conditions. Reduction could involve reagents such as lithium aluminium hydride or catalytic hydrogenation. Substitution reactions might use a variety of nucleophiles or electrophiles depending on the site of the reaction.
Major Products Formed
The products formed from these reactions can vary widely. In some cases, you might get derivatives that retain the core structure with modifications, while in other reactions, the changes might lead to significant structural alterations, resulting in entirely new compounds with distinct properties.
科学研究应用
In Chemistry
The unique structure of "N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide" makes it an interesting subject for chemical research. It can be used as a precursor for the synthesis of other complex molecules and as a model compound for studying reaction mechanisms.
In Biology
In biological research, this compound might be used to investigate cellular processes and interactions. Its structure could interact with various biomolecules, making it a potential candidate for biochemical studies.
In Medicine
The potential therapeutic applications of this compound are an area of active research. Its ability to interact with specific molecular targets could make it a candidate for drug development, particularly if it shows activity against certain diseases or conditions.
In Industry
Industrially, this compound could have applications in the production of materials, catalysis, or as an intermediate in the synthesis of other valuable compounds.
作用机制
Molecular Targets and Pathways
The mechanism by which "N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide" exerts its effects likely involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to changes in cellular pathways and biological outcomes.
相似化合物的比较
Similar Compounds
To highlight the uniqueness of this compound, it can be compared with structurally similar compounds:
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide
N-(2-(2,4-dioxo-1,2-dihydro-3H-pyrido[2,3-d]pyrimidin-3-yl)ethyl)-1H-pyrazole-4-carboxamide
Highlighting Uniqueness
What makes "N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide" unique is its specific structural features and the functional groups it contains, which may confer distinctive reactivity and interaction profiles compared to other similar compounds.
属性
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3/c1-9-12(10(2)21(3)20-9)14(23)18-7-8-22-15(24)11-5-4-6-17-13(11)19-16(22)25/h4-6H,7-8H2,1-3H3,(H,18,23)(H,17,19,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQLKYKMLOUNKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-fluorophenyl)-2-[[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide](/img/structure/B2409354.png)
![(4-Chlorophenyl)[3-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2409359.png)
![3-cyclopropyl-2-[(2,5-dimethylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2409360.png)

![7-[(4-Fluorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B2409363.png)
![6-hydroxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-4-carboxamide](/img/structure/B2409364.png)
![2-Chloro-N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]acetamide](/img/structure/B2409366.png)
![3-Cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2409367.png)




![5-(4-chlorophenyl)-1-[(4-methoxyphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B2409374.png)
![N-benzhydryl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2409375.png)
